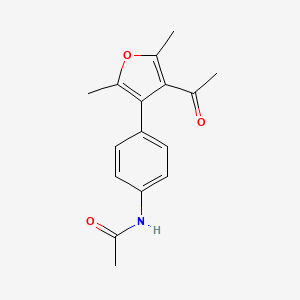

N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide

Description

Properties

CAS No. |

88484-89-3 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-[4-(4-acetyl-2,5-dimethylfuran-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C16H17NO3/c1-9(18)15-10(2)20-11(3)16(15)13-5-7-14(8-6-13)17-12(4)19/h5-8H,1-4H3,(H,17,19) |

InChI Key |

HQTFXQRQMRYUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)C)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Acetylation and Methylation: The furan ring is then acetylated and methylated using reagents such as acetic anhydride and methyl iodide in the presence of a base like pyridine.

Coupling with Phenyl Ring: The substituted furan ring is coupled with a phenyl ring through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boronic acids.

Formation of Acetamide Group: Finally, the phenyl ring is functionalized with an acetamide group through an amidation reaction using acetic anhydride and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

The compound N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide (CAS No. 88484-89-3) is a chemical entity of interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and agrochemicals.

Basic Information

- Molecular Weight : 271.31 g/mol

- Chemical Structure : The compound features a furan ring substituted with an acetyl group and an aromatic phenyl group, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structural components suggest possible activity in:

- Anti-inflammatory agents : Similar compounds have shown promise in reducing inflammation through inhibition of specific pathways.

- Antioxidant properties : The furan moiety may contribute to radical scavenging activities, making it a candidate for formulations aimed at oxidative stress-related conditions.

Material Science

In material science, the compound's unique structure allows for:

- Polymer synthesis : It can be utilized as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.

- Coatings and adhesives : Its chemical properties may lend themselves to the development of coatings that resist degradation under environmental stressors.

Agrochemicals

The compound has potential applications in agrochemical formulations:

- Pesticides and herbicides : Its structural analogs have been investigated for their efficacy against specific pests and weeds, suggesting that this compound could be developed into an effective agent.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of compounds structurally similar to this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting that further exploration could lead to new therapeutic agents targeting chronic inflammatory diseases.

Case Study 2: Polymer Development

Research focused on synthesizing novel polymers incorporating this compound. The resulting materials exhibited improved mechanical strength and thermal resistance compared to conventional polymers. This indicates potential industrial applications in creating durable materials for various sectors.

Case Study 3: Agrochemical Efficacy

Field trials assessing the efficacy of formulations containing derivatives of this compound demonstrated effective pest control with minimal environmental impact. These findings support the compound's development as a sustainable alternative in agricultural practices.

Mechanism of Action

The mechanism of action of N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structural analogs of acetamide derivatives, though none directly match the target compound. Below is a comparative analysis based on structural and functional similarities:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings:

Structural Complexity vs. Reactivity :

- The target compound’s furan-acetyl-phenyl-acetamide structure is more complex than simpler analogs like N-(4-hydroxyphenyl)acetamide . This complexity may enhance binding specificity in drug-receptor interactions but could complicate synthesis and stability.

- In contrast, 3-chloro-N-phenyl-phthalimide prioritizes thermal stability for polymer applications, lacking the bioactive substituents seen in the target compound.

Hydrogen Bonding and Crystallography :

- The dichlorophenyl-pyrazolyl acetamide derivative forms R22(10)-type dimers via N–H⋯O hydrogen bonds . Similar interactions might occur in the target compound, but steric hindrance from the dimethylfuran group could limit dimerization.

Pharmacological Potential: Triazole-containing analogs (e.g., ) highlight the importance of heterocycles in bioactivity. The target compound’s furan ring may offer comparable electron-rich regions for interactions but lacks the triazole’s nitrogen-rich coordination sites.

Limitations of Available Evidence

- No direct data on the target compound’s synthesis, crystallography, or bioactivity was found in the provided sources.

Biological Activity

N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide is a complex organic compound that belongs to the class of N-substituted phenylacetamides. Its unique structure incorporates an acetyl group and a furan moiety, which are significant for its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is CHNO. The compound features:

- A furan ring substituted at the 4-position with an acetyl group.

- A phenyl group attached to the nitrogen atom of the acetamide.

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran | Moderate antibacterial activity | Hydroxyl substitution enhances reactivity |

| N-(4-methoxyphenyl)acetamide | Anticancer properties | Methoxy group contributes to activity |

| 2-chloro-N-(4-chloro-2-nitrophenyl)-N-methylacetamide | Antifungal activity | Chloro and nitro groups provide varied pharmacological profiles |

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, general mechanisms observed in related compounds include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Induction of Apoptosis : Certain acetamide derivatives induce cell death through apoptosis and autophagy pathways, particularly in cancer cells .

- Antimicrobial Action : Similar compounds have demonstrated activity against gram-positive and gram-negative bacteria, suggesting potential for broad-spectrum antimicrobial effects .

Case Studies

- Anticancer Activity : A study on structurally related compounds revealed that specific derivatives displayed significant potency against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induced apoptosis and showed favorable pharmacokinetic properties .

- Antimicrobial Screening : In a comparative study involving acetamide analogs, it was found that certain modifications enhanced activity against bacterial strains. This suggests that similar modifications could be explored for this compound to enhance its biological efficacy .

Future Directions

Further research is essential to fully characterize the biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- In Vivo Studies : To evaluate the therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) : To identify key structural features responsible for biological activity.

- Mechanistic Studies : To elucidate the pathways involved in its anticancer and antimicrobial effects.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(4-Acetyl-2,5-dimethylfuran-3-yl)phenyl)acetamide?

Answer:

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

- Step 1: Coupling a pre-synthesized 4-Acetyl-2,5-dimethylfuran-3-yl moiety to a phenyl ring via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Step 2: Introducing the acetamide group through acetylation of the aniline intermediate. For example, bromoacetylation of a phenyl precursor (as in N-[4-(2-bromoacetyl)phenyl]acetamide synthesis) followed by substitution or coupling reactions could be adapted .

- Step 3: Purification via recrystallization or column chromatography, ensuring >95% purity.

Key Considerations: Optimize reaction conditions (temperature, catalyst loading) to avoid over-acetylation or furan ring decomposition.

Advanced: How can computational modeling predict the reactivity of the furan moiety in this compound?

Answer:

Density Functional Theory (DFT) calculations can elucidate electronic and steric effects influencing the furan ring's reactivity:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the furan ring for functionalization .

- Transition State Analysis: Model reactions (e.g., electrophilic substitution at the 3-position of the furan) to predict activation energies and regioselectivity.

- Solvent Effects: Use implicit/explicit solvent models to simulate reaction environments.

Validation: Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine accuracy .

Basic: What spectroscopic techniques are optimal for characterizing the acetamide group?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the acetamide methyl group (~2.1 ppm) and NH proton (~8–10 ppm, if not deuterated).

- ¹³C NMR: Confirm the carbonyl carbon (~168–170 ppm) and acetyl methyl group (~22–25 ppm).

- Infrared (IR) Spectroscopy: Detect the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O bond ~1.22 Å) to confirm structural integrity .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological applications?

Answer:

- Functional Group Modifications: Systematically vary substituents on the furan (e.g., replace acetyl with sulfonamide) and assess bioactivity changes.

- Pharmacophore Mapping: Use molecular docking to identify interactions between the acetamide group and target proteins (e.g., enzymes or receptors) .

- Data Analysis: Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends.

Case Study: Analogous compounds like N-(3-chloro-4-methoxyphenyl)acetamide derivatives have shown that electron-withdrawing groups enhance target binding affinity .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for polar impurities.

- HPLC: Achieve high purity (>99%) using a C18 column and acetonitrile/water mobile phase.

Note: Monitor purity via TLC or LC-MS at each step .

Advanced: How can researchers resolve contradictions in crystallographic data for similar acetamide derivatives?

Answer:

- Data Reproducibility: Ensure consistent crystallization conditions (solvent, temperature) to minimize polymorphic variations.

- Hydrogen Bond Analysis: Compare intermolecular interactions (e.g., C–H⋯O bonds) across studies to explain structural discrepancies .

- Computational Validation: Use software like Mercury to overlay experimental and theoretical crystal structures.

Example: In N-(4-Chloro-2-nitrophenyl)acetamide , torsional angles of the nitro group varied due to packing effects, resolved via Hirshfeld surface analysis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of acetamide vapors.

- Waste Disposal: Collect organic waste in halogen-resistant containers.

Reference: Follow guidelines for structurally similar compounds like N-(3-Amino-4-methoxyphenyl)acetamide , classified as hazardous due to potential toxicity .

Advanced: How can mechanistic studies elucidate the compound’s stability under varying pH conditions?

Answer:

- Kinetic Profiling: Monitor degradation rates via HPLC at pH 1–13.

- Degradation Pathways: Identify hydrolysis products (e.g., acetic acid and aryl amines) using LC-MS.

- Computational pKa Prediction: Estimate protonation states of the acetamide group to predict pH-dependent stability .

Example: Analogous furan-containing acetamides degrade via ring-opening at pH > 10, necessitating buffered formulations .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Reaction Exotherms: Control temperature during acetylation to prevent runaway reactions.

- Intermediate Stability: Isolate and stabilize the furan-phenyl intermediate to avoid decomposition.

- Yield Optimization: Use Design of Experiments (DoE) to maximize efficiency.

Case Study: Chemo-enzymatic cascades for similar acetamides achieved >90% yield at pilot scale .

Advanced: How can researchers validate the compound’s biological activity against conflicting datasets?

Answer:

- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.

- Dose-Response Curves: Generate IC50/EC50 values across multiple replicates to assess reproducibility.

- Meta-Analysis: Compare data with structurally related compounds (e.g., N-(4-Hydroxyphenyl)acetamide ) to identify trends .

Example: Discrepancies in antimicrobial activity of acetamide derivatives were resolved by standardizing bacterial strains and growth media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.